molecular formula C5H10FN B3237647 3-Fluorocyclopentan-1-amine CAS No. 1393527-84-8

3-Fluorocyclopentan-1-amine

Cat. No.: B3237647
CAS No.: 1393527-84-8
M. Wt: 103.14
InChI Key: YEPOLBBUNYSRBS-UHFFFAOYSA-N
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Description

3-Fluorocyclopentan-1-amine: is a fluorinated amine compound with the molecular formula C5H10FN It is a derivative of cyclopentane, where one hydrogen atom is replaced by a fluorine atom at the third position and another hydrogen atom is replaced by an amine group at the first position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Fluorocyclopentan-1-amine can be achieved through several methods. One common approach involves the Mitsunobu reaction , where optically pure 1,2-fluorocyclopentan-1-ols are converted to 2-fluoro-cyclopentan-1-amines . This reaction typically requires the use of reagents such as triphenylphosphine and diethyl azodicarboxylate under anhydrous conditions.

Industrial Production Methods: Industrial production of this compound may involve the reductive amination of 3-fluorocyclopentanone using ammonia or primary amines in the presence of a reducing agent such as sodium cyanoborohydride . This method is advantageous due to its simplicity and high yield.

Chemical Reactions Analysis

Types of Reactions: 3-Fluorocyclopentan-1-amine undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding imines or nitriles using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced to form cyclopentylamine using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, where the fluorine atom is replaced by other nucleophiles like hydroxide or alkoxide ions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Hydroxide ions, alkoxide ions.

Major Products Formed:

    Oxidation: Imines, nitriles.

    Reduction: Cyclopentylamine.

    Substitution: Hydroxylated or alkoxylated cyclopentane derivatives.

Scientific Research Applications

3-Fluorocyclopentan-1-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.

    Biology: The compound is studied for its potential biological activity and interactions with enzymes.

    Medicine: It is investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.

    Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-Fluorocyclopentan-1-amine involves its interaction with molecular targets such as enzymes and receptors. The fluorine atom’s presence can enhance the compound’s lipophilicity, selectivity, and duration of action . The compound may act as an enzyme inhibitor by binding to the active site and preventing substrate access, or as a receptor modulator by altering receptor conformation and activity.

Comparison with Similar Compounds

  • 2-Fluorocyclopentan-1-amine
  • 4-Fluorocyclopentan-1-amine
  • 3-Chlorocyclopentan-1-amine
  • 3-Bromocyclopentan-1-amine

Comparison: 3-Fluorocyclopentan-1-amine is unique due to the position of the fluorine atom, which can significantly influence its chemical reactivity and biological activity compared to its analogs. For instance, the fluorine atom at the third position can enhance the compound’s stability and interaction with biological targets, making it a valuable compound in medicinal chemistry .

Properties

IUPAC Name

3-fluorocyclopentan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10FN/c6-4-1-2-5(7)3-4/h4-5H,1-3,7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEPOLBBUNYSRBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC1N)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10FN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

103.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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